3-allylquinoline-2,4-diol
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Overview
Description
3-Allylquinoline-2,4-diol is a heterocyclic compound that belongs to the quinoline family. . The structure of this compound consists of a quinoline ring system with an allyl group at the 3-position and hydroxyl groups at the 2- and 4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allylquinoline-2,4-diol can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base . These reactions typically require specific conditions such as the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Allylquinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The allyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include quinones, tetrahydroquinoline derivatives, and substituted quinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-allylquinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms . The hydroxyl groups play a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-Methylquinoline
- 4-Aminoquinoline
- 2-Phenylquinoline
Uniqueness
3-Allylquinoline-2,4-diol is unique due to the presence of both allyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-hydroxy-3-prop-2-enyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-2-5-9-11(14)8-6-3-4-7-10(8)13-12(9)15/h2-4,6-7H,1,5H2,(H2,13,14,15) |
InChI Key |
RBJWVYAOEWLLGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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